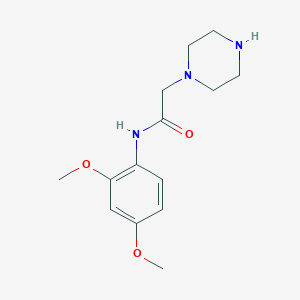

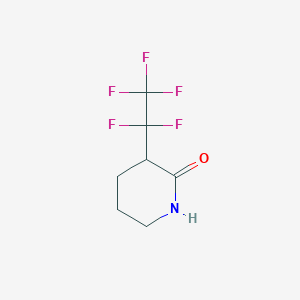

![molecular formula C19H28N4O2S B2523390 N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476449-47-5](/img/structure/B2523390.png)

N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide" is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves catalytic processes and regioselective reactions. For instance, the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives, which suggests that similar catalytic systems might be applicable for the synthesis of the target compound . Additionally, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide involves a structure-affinity relationship study, indicating a methodical approach to optimizing the synthesis for desired binding properties .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using infrared, nuclear magnetic resonance, mass spectroscopy, and single crystal X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of "N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide".

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of functional group transformations. The microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide demonstrates the potential for efficient and selective transformations in the synthesis of complex molecules . This knowledge could be applied to the chemical reactions analysis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be inferred from their synthesis and structural elucidation. For instance, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide and its subsequent reactions indicate the reactivity of the methoxybenzamide moiety and its potential influence on the physical properties of the compound . These insights could guide the analysis of the physical and chemical properties of "N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide".

科学的研究の応用

Synthesis and Antimicrobial Properties

Synthesis and Evaluation of Antimicrobial Activity : A study highlights the synthesis and antimicrobial screening of thiazole derivatives, demonstrating their potential in providing therapeutic interventions for microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). This research points towards the utilization of similar compounds like N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide in developing treatments for microbial diseases.

Enzyme Inhibitory and Biological Activities

Inhibition of Enzymatic Activities : Another study conducted on triazole analogues, including the synthesis and evaluation of their enzyme inhibitory activities, revealed compounds demonstrating good activity against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) (Virk et al., 2018). This suggests that N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide could have potential enzyme inhibitory effects, which might be explored for therapeutic purposes.

Chemodivergent Annulations and Catalytic Activities

Chemodivergent and Redox-Neutral Annulations : Research on the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation revealed that the sulfoxonium ylide acts as a carbene precursor, promoting cyclizations under acid-controlled conditions (Xu, Zheng, Yang, & Li, 2018). This highlights the compound's role in facilitating complex chemical reactions, potentially useful in synthetic chemistry applications.

作用機序

将来の方向性

Triazole compounds, including “N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide”, show promise in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

特性

IUPAC Name |

N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2S/c1-4-6-12-23-17(21-22-19(23)26-13-7-5-2)14-20-18(24)15-8-10-16(25-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPHIMSESWUWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCCCC)CNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

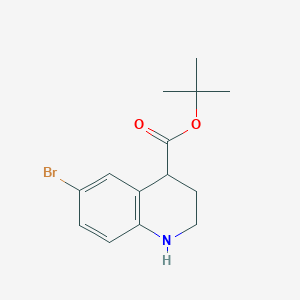

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2523308.png)

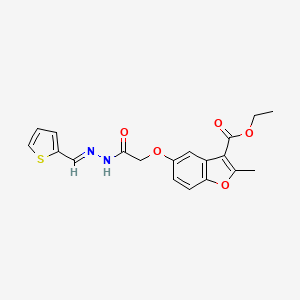

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2523311.png)

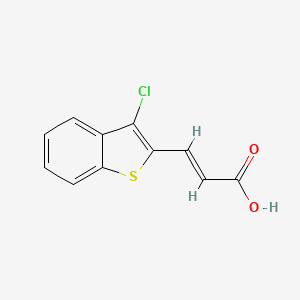

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2523315.png)

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2523323.png)

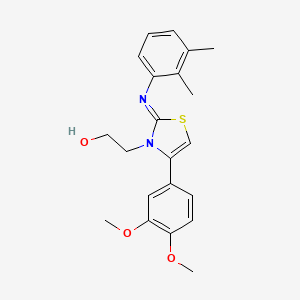

![N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523324.png)

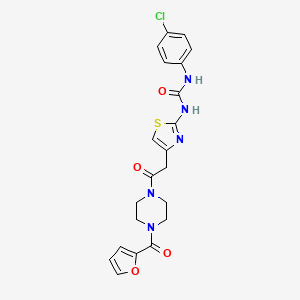

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523330.png)